molecular formula C12H24N2O3 B11867924 tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate

tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate

Cat. No.: B11867924
M. Wt: 244.33 g/mol
InChI Key: JMBIDSBHDFXVLE-UHFFFAOYSA-N
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Description

tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate (CAS 1956311-21-9) is a carbamate-protected amino alcohol derivative of interest in medicinal chemistry and organic synthesis . The compound features a seven-membered azepane ring bearing both a hydroxy group and an N-Boc (tert-butoxycarbonyl) protected amine functionality . The Boc group is a widely used protecting group in organic synthesis, particularly in peptide chemistry, for shielding amine groups during multi-step synthetic sequences . Carbamate groups, in general, are known to enhance the proteolytic stability and bioavailability of pharmacologically active compounds, making them valuable motifs in drug discovery . Carbamate-containing compounds have demonstrated a wide range of biological activities and are found in various therapeutic agents, including chemotherapeutic drugs, anticonvulsants, and cholinesterase inhibitors . Researchers may explore this specific compound as a key synthetic intermediate or building block for the development of novel bioactive molecules. This product is intended for research and development purposes only and is not classified as a medicinal product. It is not for diagnostic, therapeutic, or any other human or veterinary use. Handle with appropriate safety precautions.

Properties

Molecular Formula

C12H24N2O3

Molecular Weight

244.33 g/mol

IUPAC Name

tert-butyl N-(6-hydroxy-4-methylazepan-4-yl)carbamate

InChI

InChI=1S/C12H24N2O3/c1-11(2,3)17-10(16)14-12(4)5-6-13-8-9(15)7-12/h9,13,15H,5-8H2,1-4H3,(H,14,16)

InChI Key

JMBIDSBHDFXVLE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC(C1)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate typically involves the reaction of 6-hydroxy-4-methylazepane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

6-hydroxy-4-methylazepane+tert-butyl chloroformatetert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate\text{6-hydroxy-4-methylazepane} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} 6-hydroxy-4-methylazepane+tert-butyl chloroformate→tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols, depending on the reducing agent used.

    Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in peptide synthesis, allowing for selective reactions at other functional groups.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for designing molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its azepane ring, which distinguishes it from six-membered ring analogs. Below is a comparative analysis with key analogs and functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Potential Applications
tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate Azepane (7-membered) 6-hydroxy, 4-methyl Carbamate, hydroxy Pharmaceutical intermediates
tert-Butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate Cyclohexane (6-membered) 1-amino, 4-methoxy, methylene bridge Carbamate, amino, methoxy Drug synthesis (e.g., kinase inhibitors)
tert-Butyl ((4-aminotetrahydro-2H-pyran-4-yl)methyl)carbamate Tetrahydropyran (6-membered) 4-amino, methylene bridge Carbamate, amino Medicinal chemistry scaffolds
2(3)-tert-Butyl-4-hydroxyanisole (BHA) Phenol 4-hydroxy, 3-tert-butyl, methoxy Phenolic, ether Antioxidant, enzyme inducer

Key Observations

Ring Size and Conformation: The seven-membered azepane ring introduces greater conformational flexibility compared to six-membered cyclohexane or tetrahydropyran analogs. This may influence binding affinity in biological targets or alter metabolic stability .

Substituent Effects: The 6-hydroxy group in the target compound enhances hydrophilicity relative to methoxy or amino groups in analogs. This could improve aqueous solubility but reduce membrane permeability . The tert-butyl carbamate group, common to all listed carbamates, provides steric bulk and lipophilicity, which may delay enzymatic degradation compared to unprotected amines .

Biological Activity: While the target compound’s biological role is unspecified, tert-butyl-containing compounds like BHA are known to induce hepatic detoxification enzymes (e.g., glutathione S-transferases, epoxide hydratase) .

Synthetic Utility :

  • The synthesis of tert-butyl carbamates typically involves amine protection via carbamate formation under mild conditions (e.g., using di-tert-butyl dicarbonate). The azepane core may require specialized ring-closing strategies compared to cyclohexane or pyran systems .

Research Findings and Data Gaps

  • Enzyme Induction Potential: BHA elevates glutathione S-transferase activity by 5- to 10-fold in mice, which inactivates electrophilic carcinogens . While the target compound lacks direct evidence for such effects, its tert-butyl group and hydroxy substituent may confer analogous enzyme-modulating properties.
  • Metabolic Stability : Cyclohexane-based carbamates in are intermediates in kinase inhibitor synthesis, highlighting their stability under physiological conditions. The azepane analog’s larger ring may alter metabolic pathways (e.g., cytochrome P450 interactions).
  • Data Limitations: No direct studies on the target compound were identified. Further experimental work is required to validate its physicochemical properties, synthetic routes, and biological activity.

Biological Activity

tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C12H21N2O3
  • Molecular Weight : 229.31 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may act through several mechanisms:

  • Inhibition of β-secretase and Acetylcholinesterase : The compound has been shown to inhibit β-secretase activity, which is crucial in the production of amyloid-beta peptides implicated in Alzheimer's disease. Additionally, it acts as an acetylcholinesterase inhibitor, enhancing cholinergic neurotransmission .
  • Reduction of Amyloid Aggregation : In vitro studies suggest that this compound can significantly reduce the aggregation of amyloid-beta peptides, thereby potentially preventing the formation of neurotoxic fibrils .
  • Neuroprotective Effects : The compound has demonstrated protective effects on astrocytes exposed to amyloid-beta toxicity, suggesting a role in mitigating neuroinflammation and oxidative stress .

Research Findings and Case Studies

A detailed examination of various studies highlights the biological activity and therapeutic potential of this compound:

In Vitro Studies

  • Cell Viability : In astrocyte cultures treated with amyloid-beta 1-42, the compound improved cell viability from 43.78% to 62.98% when co-administered with amyloid-beta, indicating a protective effect against cytotoxicity .
  • Cytokine Modulation : Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α in astrocytes exposed to amyloid-beta .

In Vivo Studies

  • Animal Models : In scopolamine-induced models of cognitive impairment in rats, the compound showed a reduction in β-secretase activity and decreased amyloid-beta levels, although these effects were not statistically significant compared to controls .
  • Bioavailability Challenges : The lack of significant in vivo effects was attributed to poor bioavailability in the brain, highlighting a critical area for future research to enhance delivery mechanisms for therapeutic efficacy .

Summary Table of Biological Activities

Activity TypeObservationsReference
β-secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionK i = 0.17 μM
Amyloid Aggregation Reduction85% inhibition at 100 μM
Cell Viability ImprovementFrom 43.78% to 62.98% with Aβ treatment
Cytokine ReductionDecreased TNF-α levels

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl carbamate derivatives, and how can they be optimized for tert-Butyl (6-hydroxy-4-methylazepan-4-yl)carbamate?

  • Methodological Answer : Synthesis typically involves Boc protection of amines under anhydrous conditions. For example, Boc₂O is added dropwise to the amine in DCM at low temperatures (-78°C) to minimize side reactions . Workup often includes pH adjustment (e.g., 1 M HCl to pH 5) and extraction with EtOAc or DCM. Column chromatography (silica gel, gradient elution) is critical for purification . Optimization may require adjusting reaction time (e.g., 12–24 h at 80°C for nucleophilic substitutions) or using catalysts like Pd(PPh₃)₂Cl₂ for cross-coupling reactions .

Q. Which spectroscopic techniques are most effective for characterizing tert-butyl carbamate derivatives, and how should data be interpreted?

  • Methodological Answer : Key techniques include:

  • Mass Spectrometry (MS) : ESI+ or ESI- modes confirm molecular ions (e.g., m/z 469 [M+H]⁺ in ).
  • NMR : ¹H/¹³C NMR identifies Boc-group signals (e.g., tert-butyl at δ ~1.4 ppm) and hydroxy/methyl protons .
  • IR : Confirm carbamate C=O stretches (~1690–1730 cm⁻¹).
  • Chromatography : HPLC purity checks (>95%) ensure product integrity . Cross-validation between techniques resolves ambiguities (e.g., unexpected peaks in NMR vs. MS adducts) .

Q. What are the recommended storage conditions to ensure the stability of tert-butyl carbamate derivatives during experimental workflows?

  • Methodological Answer : Store at room temperature in airtight containers, protected from light and moisture. Avoid strong acids/bases or oxidizing agents, which may hydrolyze the Boc group . Stability tests (TLC or HPLC at intervals) monitor degradation. For hygroscopic derivatives, use desiccants or inert atmosphere storage .

Advanced Research Questions

Q. How can potential diastereomer formation during synthesis be addressed, and what analytical methods are suitable for their resolution?

  • Methodological Answer : Chiral resolution requires:

  • Stereoselective Synthesis : Use chiral auxiliaries or enantiopure starting materials (e.g., employs stereospecific amines).
  • Chromatography : Chiral HPLC columns (e.g., CHIRALPAK®) or preparative TLC .
  • Crystallography : X-ray diffraction (via SHELX or ORTEP ) confirms absolute configuration. For unresolved mixtures, dynamic NMR or Mosher ester analysis may differentiate diastereomers .

Q. In cases of contradictory NMR and mass spectrometry data, what strategies can be employed to validate the structure?

  • Methodological Answer : Contradictions (e.g., unexpected MS adducts or split NMR signals) require:

  • Repetition under Controlled Conditions : Ensure anhydrous solvents and inert atmosphere to exclude hydrolysis .
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity .
  • High-Resolution MS (HRMS) : Resolve isotopic patterns and rule out impurities .
  • X-ray Crystallography : Definitive structural proof via single-crystal analysis .

Q. What role do reaction conditions play in minimizing side reactions during synthesis?

  • Methodological Answer : Critical parameters include:

  • Temperature : Low temps (-78°C) reduce Boc-group cleavage; higher temps (80–100°C) accelerate coupling .
  • Catalysts : Pd-based catalysts (e.g., Pd₂(dba)₃) enable Suzuki or Buchwald-Hartwig aminations but require rigorous exclusion of oxygen .
  • Solvent Choice : Polar aprotic solvents (DMAc, THF) enhance nucleophilicity, while DCM minimizes side reactions in Boc protection .
  • Workup Optimization : Aqueous washes (brine, NaHCO₃) remove unreacted reagents; drying agents (Na₂SO₄) prevent hydrolysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed yields in multi-step syntheses?

  • Methodological Answer : Track yields at each step via:

  • Intermediate Characterization : Confirm purity (HPLC, TLC) before proceeding .
  • Byproduct Identification : LC-MS or GC-MS to detect side products (e.g., de-Boc compounds or dimerization) .
  • Stoichiometry Adjustments : Excess reagents (1.2–1.5 eq.) drive reactions to completion, but may require scavengers (e.g., resin-bound reagents) for purification .

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